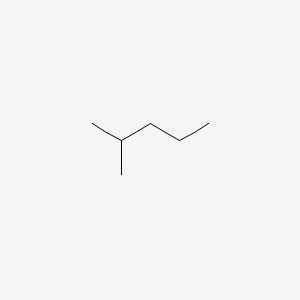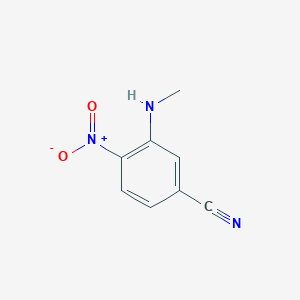
Trisodium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium phosphate is an inorganic compound with the chemical formula Na₃PO₄. It appears as a white, granular or crystalline solid and is highly soluble in water, forming an alkaline solution. This compound is widely used in various industries due to its versatility as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisodium phosphate is typically synthesized through the neutralization of phosphoric acid with sodium carbonate, which produces disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form this compound and water .
Industrial Production Methods:
-
Raw Material Preparation:
Phosphate Rock: High-grade phosphate rock is crushed, ground, and screened to produce phosphate rock powder.
-
Reaction Process:
Acid Digestion Reaction: Phosphate rock powder is reacted with sulfuric acid to produce phosphoric acid. The reaction temperature and sulfuric acid addition rate are controlled to ensure complete reaction.
Neutralization Reaction: The generated phosphoric acid is neutralized with soda ash to produce this compound.
-
Post-Treatment:
Filtration: The reaction solution is filtered to remove unreacted phosphate powder and impurities.
Crystallization: The filtered solution undergoes crystallization to obtain this compound crystals. Temperature and concentration are controlled to improve crystal quality and yield.
Drying: The crystallized this compound is dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trisodium phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where phosphate groups replace other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents under controlled conditions.
Acids and Bases: It reacts with acids to form phosphoric acid and with bases to form other sodium phosphates.
Major Products Formed:
Phosphoric Acid: Formed when this compound reacts with strong acids.
Other Sodium Phosphates: Formed through reactions with bases.
Aplicaciones Científicas De Investigación
Trisodium phosphate has numerous applications in scientific research across various fields:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Employed in buffer solutions and as a component in biological assays.
Medicine: Utilized in pharmaceutical formulations and as a cleaning agent for medical equipment.
Industry: Widely used in cleaning products, water treatment, and as a food additive to enhance texture, color, and shelf life
Mecanismo De Acción
The mechanism of action of trisodium phosphate is primarily based on its high alkalinity. In solution, it disrupts cell membranes and removes fat films, causing cells to leak intracellular fluid. This property makes it effective as a cleaning agent and in eliminating bacteria from surfaces . Additionally, this compound acts as a surfactant, contributing to the removal of bacteria not yet strongly adhered to surfaces .
Comparación Con Compuestos Similares
- Monosodium Phosphate (NaH₂PO₄)
- Disodium Phosphate (Na₂HPO₄)
- Tripotassium Phosphate (K₃PO₄)
- Triammonium Phosphate ((NH₄)₃PO₄)
- Trimagnesium Phosphate (Mg₃(PO₄)₂)
Comparison: Trisodium phosphate is unique due to its high solubility in water and strong alkalinity, making it highly effective as a cleaning agent and degreaser. Compared to monosodium and disodium phosphates, this compound has a higher pH and greater ability to break down organic matter. Its versatility in various applications, from industrial cleaning to food preservation, sets it apart from other similar compounds .
Propiedades
Número CAS |
7632-05-5 |
|---|---|
Fórmula molecular |
H3NaO4P |
Peso molecular |
120.985 g/mol |
Nombre IUPAC |
sodium;dihydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)O.[Na] |
Color/Form |
Colorless, monoclinic crystals White crystalline powde |
Densidad |
2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |
melting_point |
Decomposes at 75 200 °C (decomposes) |
Descripción física |
Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |
Números CAS relacionados |
65185-91-3 |
Solubilidad |
Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


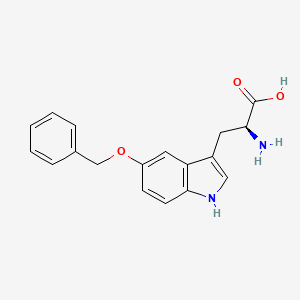


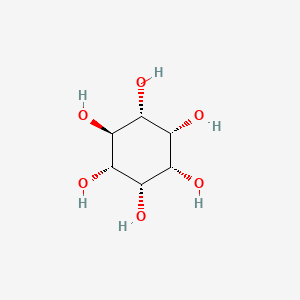

![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)
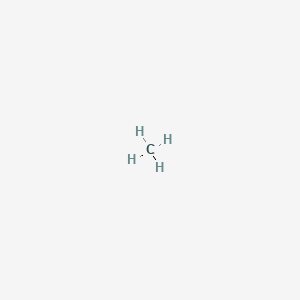




![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)
